

1,1,1,2-Tetrachloro-2,2-difluoroethane IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1,1,2-Tetrachloro-2,2-difluoroethane

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An In-depth Technical Guide to **1,1,1,2-Tetrachloro-2,2-difluoroethane**

Official IUPAC Name: **1,1,1,2-tetrachloro-2,2-difluoroethane**^{[1][2][3]}

This guide provides a comprehensive technical overview of **1,1,1,2-tetrachloro-2,2-difluoroethane**, a compound of historical significance in the chemical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis methodologies, applications, safety protocols, and analytical procedures. As a Senior Application Scientist, the narrative emphasizes the causality behind its chemical behavior and procedural choices, ensuring a blend of theoretical knowledge and practical insight.

Section 1: Chemical Identity and Nomenclature

1,1,1,2-Tetrachloro-2,2-difluoroethane is an asymmetric chlorofluorocarbon (CFC), an isomer of 1,1,2,2-tetrachloro-1,2-difluoroethane.^[2] It is a halogenated ethane derivative where one carbon atom is bonded to three chlorine atoms and the other to one chlorine and two fluorine atoms. This specific arrangement of halogens imparts distinct chemical and physical properties compared to its symmetric counterpart.

Identifier	Value	Source
IUPAC Name	1,1,1,2-tetrachloro-2,2-difluoroethane	[1][2][3]
Common Synonyms	CFC-112a, R-112a, Freon 112a, Halocarbon 112a	[1][2][3][4]
CAS Number	76-11-9	[2][3]
Molecular Formula	C2Cl4F2 or CCl3CClF2	[1][2][3]
Molecular Weight	203.83 g/mol	[1][3]
SMILES	<chem>C(C(Cl)(Cl)Cl)(F)(F)Cl</chem>	[1][2]
InChIKey	SLGOCMATMKJJCE-UHFFFAOYSA-N	[1][3]

Section 2: Physicochemical Properties

The compound is a colorless solid at room temperature with a faint, ether-like odor.[1][5][6] Its physical state is notable, as it becomes a liquid just above its melting point of 40.6°C (105°F). [1][6] This characteristic influences its handling and storage requirements. It is a non-combustible substance.[2]

Property	Value	Source
Physical State	Colorless-to-white solid	[1]
Odor	Slight, ether-like	[1][6]
Melting Point	40.6 °C (105 °F)	[1][6]
Boiling Point	91.5 °C (197 °F)	[1][2][6]
Density (liquid)	1.65 g/mL	[2]
Vapor Pressure	40 mmHg	[6]
Critical Temperature	279.2 °C	[2]
Critical Pressure	4.83 MPa	[2]

Section 3: Synthesis and Manufacturing

The synthesis of **1,1,1,2-tetrachloro-2,2-difluoroethane** historically involves the manipulation of other halogenated hydrocarbons. The choice of method is dictated by precursor availability, desired yield, and the feasibility of separating the asymmetric isomer from byproducts.

Synthesis Route 1: Isomerization of Trichlorotrifluoroethane

One established method involves the Lewis acid-catalyzed isomerization of a more readily available precursor, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113).^[2]

- Reaction: $\text{CCl}_2\text{FCClF}_2 \rightarrow \text{CCl}_3\text{CClF}_2$
- Catalyst: Aluminum chloride (AlCl_3)
- Rationale: Aluminum chloride acts as a potent Lewis acid, facilitating the transfer of a chlorine atom. This allows for the rearrangement of the carbon-halogen framework to form the more thermodynamically stable isomer under the reaction conditions. The reaction is typically performed at a moderate temperature of 60°C and can achieve a yield of approximately 40%.^[2]

Synthesis Route 2: Fluorination of Polychlorinated Ethanes

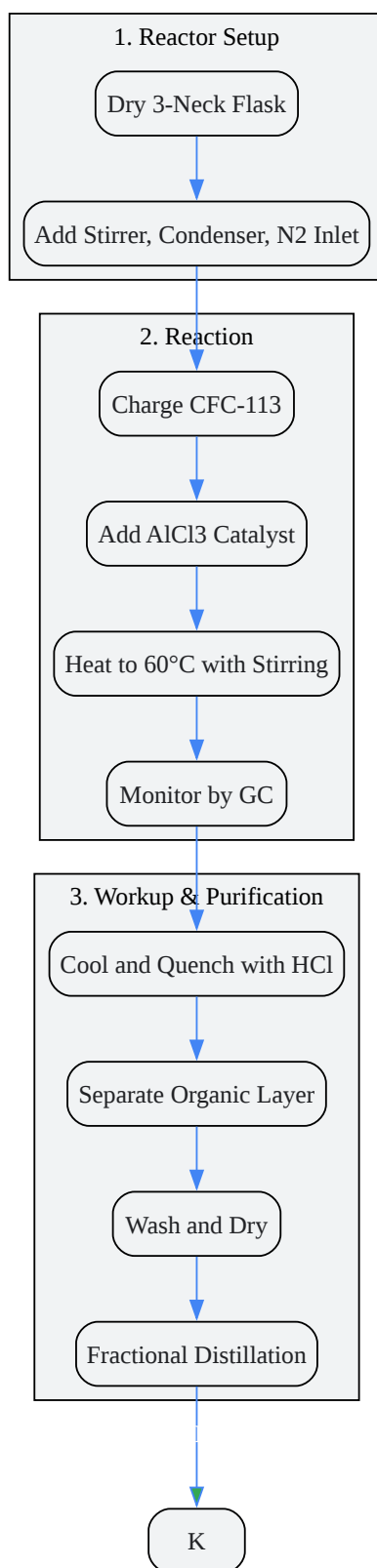
Another pathway involves the high-temperature fluorination of highly chlorinated ethanes, such as hexachloroethane or tetrachloroethane, using hydrogen fluoride (HF).^[2]

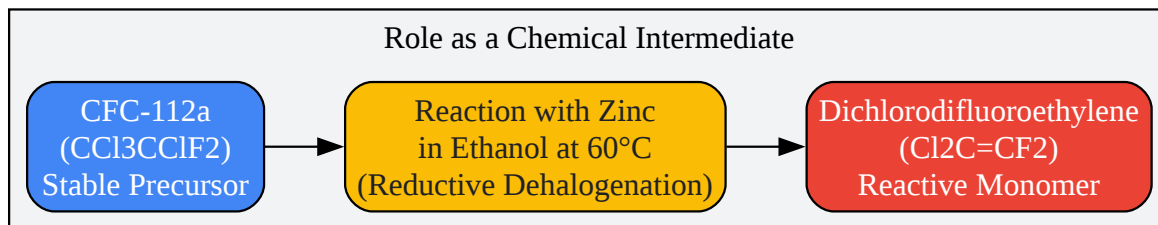
- Reaction: $\text{C}_2\text{Cl}_6 + \text{HF} \rightarrow \text{CCl}_3\text{CClF}_2 + \text{other products}$
- Catalyst: Aluminum fluoride (AlF_3)
- Rationale: This is a halogen exchange (halex) reaction. The AlF_3 catalyst is crucial for activating the C-Cl bonds, making them susceptible to nucleophilic attack by fluoride ions from HF. This process, conducted at high temperatures (e.g., 400°C), often results in a mixture of chlorofluorocarbons, making the separation of the desired CFC-112a isomer a significant challenge.^[2]

Experimental Protocol: Synthesis via Isomerization

The following protocol outlines the laboratory-scale synthesis from 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113).

- **Reactor Setup:** A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent deactivation of the catalyst by moisture.
- **Charging Reagents:** The flask is charged with 1,1,2-trichloro-1,2,2-trifluoroethane (1.0 eq).
- **Catalyst Addition:** Anhydrous aluminum chloride (0.1 eq) is added carefully under a positive pressure of nitrogen. The addition is often exothermic and should be controlled.
- **Reaction:** The mixture is heated to 60°C with vigorous stirring. The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC).
- **Quenching:** Upon completion, the reaction is cooled to room temperature and slowly quenched by the addition of cold, dilute hydrochloric acid to neutralize the AlCl_3 catalyst.
- **Workup and Purification:** The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate. The final product is purified by fractional distillation to separate the desired **1,1,1,2-tetrachloro-2,2-difluoroethane** from unreacted starting material and byproducts.





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- To cite this document: BenchChem. [1,1,1,2-Tetrachloro-2,2-difluoroethane IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359812#1-1-1-2-tetrachloro-2-2-difluoroethane-iupac-name]

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